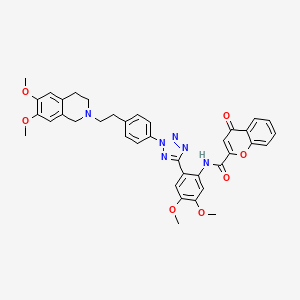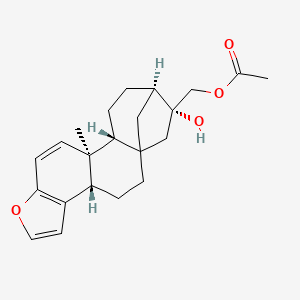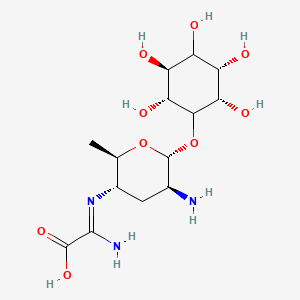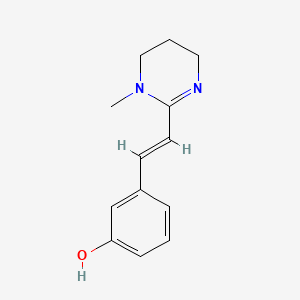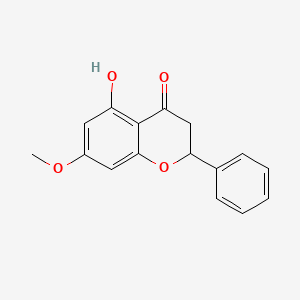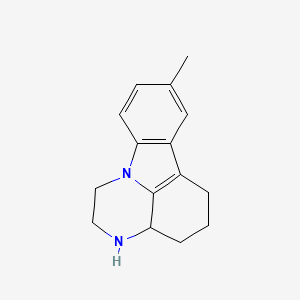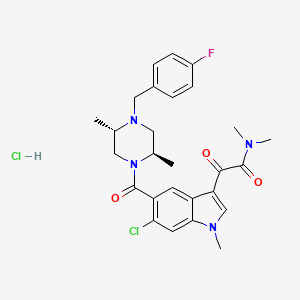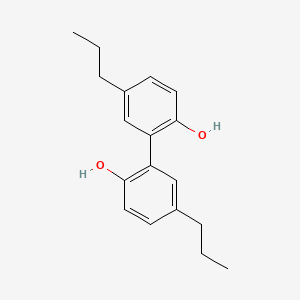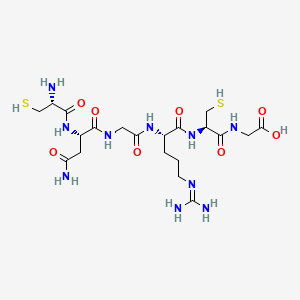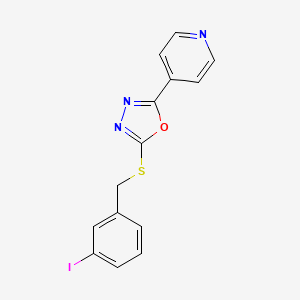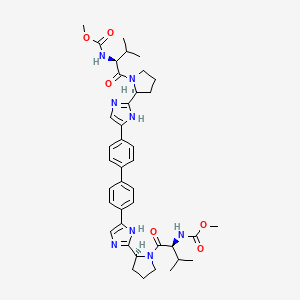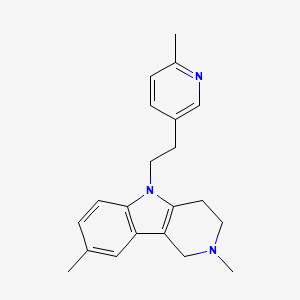![molecular formula C14H16ClN5O4S B1663087 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid CAS No. 256477-09-5](/img/structure/B1663087.png)
2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid
Übersicht
Beschreibung
UK 371804 is an inhibitor of urokinase-type plasminogen activator (uPA; Ki = 10 nM). It is 4,000- and 2,700-fold selective for uPA over tissue plasminogen activator (tPA) and plasmin, respectively. UK 371804 inhibits exogenous uPA in human chronic wound fluid (IC50 = 0.89 μM). Topical administration of UK 371804 inhibits exogenous uPA activity in a porcine excisional wound model.
UK-371804 is a potent urokinase-type plasminogen activator (uPA) inhibitor with a Ki of 10 nM. Displays 4000-fold selectivity vs tPA and 2700-fold vs plasmin.
Wissenschaftliche Forschungsanwendungen
Adrenergic Blocking and Sympatholytic Activities : Some derivatives of tetrahydroisoquinoline, related to the compound , have shown moderate adrenergic blocking and sympatholytic activities. This indicates potential use in conditions involving the sympathetic nervous system and adrenergic receptors (Aghekyan et al., 2017).
Structural Studies and Molecular Interactions : Research on derivatives of isoquinoline, such as 4-fluoroisoquinoline-5-sulfonyl chloride and related compounds, provides insights into the molecular structure and interactions of these compounds. This knowledge can be crucial for drug design and understanding of their biological activity (Ohba et al., 2012).
Anticancer Activity : Chloroquinoline derivatives incorporating sulfonamide moieties, which are structurally related to the compound , have shown potential as novel anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines and could be promising candidates for cancer treatment (Ghorab et al., 2016).
Receptor Antagonism : Novel compounds containing a tetrahydroisoquinolin-1-ylacetic acid scaffold have been developed as bradykinin-1 antagonists. These compounds exhibit significant activity at recombinant human B(1) receptors, indicating potential for therapeutic applications in conditions involving bradykinin (Huszár et al., 2008).
Fluorescent Properties : Derivatives of quinolinylamino benzoic acids, closely related to the chemical structure of interest, have been synthesized and studied for their fluorescent properties. Such properties could be useful in various scientific applications, including imaging and diagnostic tools (Avetisyan et al., 2007).
Neuroprotective Properties : Research on quinolone derivatives has led to the identification of compounds with neuroprotective properties. These compounds act as antagonists at specific receptors and could be useful in treating neurological conditions (Désos et al., 1996).
Eigenschaften
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAXWRCPTYNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



